2-(3-chlorophenoxy)-N-propylpropanamide
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Overview
Description
2-(3-Chlorophenoxy)-N-propylpropanamide is an organic compound with the molecular formula C12H16ClNO2 It is a derivative of propanamide, where the amide nitrogen is substituted with a propyl group and the phenoxy group is chlorinated at the meta position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenoxy)-N-propylpropanamide typically involves the following steps:
Preparation of 3-chlorophenol: This can be achieved by chlorination of phenol using chlorine gas in the presence of a catalyst.
Formation of 3-chlorophenoxypropionic acid: 3-chlorophenol is reacted with chloroacetic acid under basic conditions to form 3-chlorophenoxyacetic acid, which is then converted to 3-chlorophenoxypropionic acid.
Amidation: The 3-chlorophenoxypropionic acid is then reacted with propylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenoxy)-N-propylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The chlorine atom in the phenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: 3-chlorophenoxypropionic acid or other oxidized derivatives.
Reduction: 2-(3-chlorophenoxy)-N-propylpropanamine.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Chlorophenoxy)-N-propylpropanamide has several applications in scientific research:
Agriculture: It is used as a herbicide to control the growth of unwanted plants by interfering with their metabolic processes.
Pharmaceuticals: The compound is studied for its potential therapeutic effects, including its role as an intermediate in the synthesis of various drugs.
Materials Science: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(3-chlorophenoxy)-N-propylpropanamide involves its interaction with specific molecular targets. In plants, it acts as a growth regulator by mimicking natural plant hormones, leading to uncontrolled growth and eventual death of the plant . In pharmaceuticals, its mechanism of action would depend on the specific drug it is used to synthesize, often involving interactions with enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
2-(3-Chlorophenoxy)propionic acid: A closely related compound used as a herbicide.
2-(4-Chlorophenoxy)propionic acid: Another herbicide with similar properties but different substitution pattern.
2-(3-Chlorophenoxy)propionamide: A simpler amide derivative with similar applications.
Uniqueness
2-(3-Chlorophenoxy)-N-propylpropanamide is unique due to its specific substitution pattern and the presence of a propyl group on the amide nitrogen. This structural difference can lead to variations in its chemical reactivity and biological activity compared to similar compounds .
Properties
IUPAC Name |
2-(3-chlorophenoxy)-N-propylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2/c1-3-7-14-12(15)9(2)16-11-6-4-5-10(13)8-11/h4-6,8-9H,3,7H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFQZRWARHUUGKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(C)OC1=CC(=CC=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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